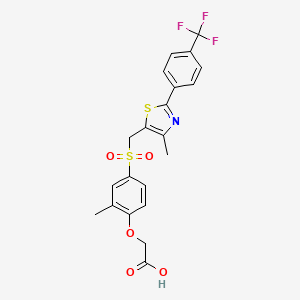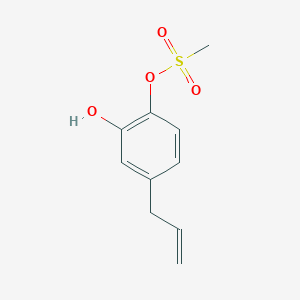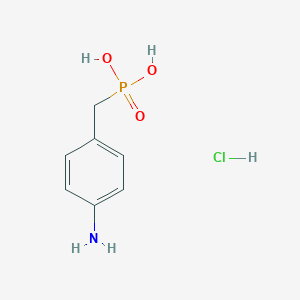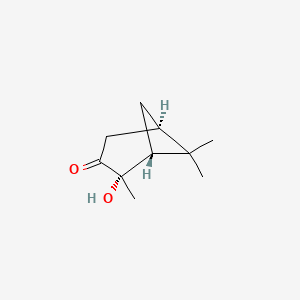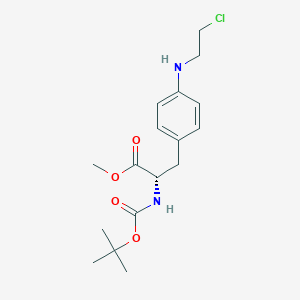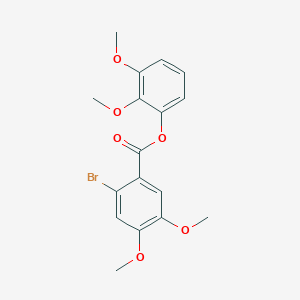
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, also known as (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, is a useful research compound. Its molecular formula is C₁₇H₁₉N₇O₇ and its molecular weight is 433.38. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid involves the use of several chemical reactions to form the final compound. The starting materials are chosen based on their ability to react with each other and form the desired product. The reactions are carefully controlled to ensure that the correct stereochemistry is obtained in the final product.
Starting Materials
L-aspartic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), 4-aminobenzoic acid, 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diisopropylethylamine (DIPEA), acetic anhydride, ethanol, wate
Reaction
Step 1: Protection of L-aspartic acid - L-aspartic acid is protected by reacting it with acetic anhydride in the presence of DIPEA to form N-acetyl-L-aspartic acid., Step 2: Coupling of N-acetyl-L-aspartic acid with 4-aminobenzoic acid - N-acetyl-L-aspartic acid is coupled with 4-aminobenzoic acid using DCC and NHS as coupling agents in DMF to form N-acetyl-L-aspartyl-4-aminobenzoic acid., Step 3: Deprotection of N-acetyl-L-aspartyl-4-aminobenzoic acid - N-acetyl-L-aspartyl-4-aminobenzoic acid is deprotected by treating it with ethanol and water to form L-aspartyl-4-aminobenzoic acid., Step 4: Coupling of L-aspartyl-4-aminobenzoic acid with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid - L-aspartyl-4-aminobenzoic acid is coupled with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid using DCC and NHS as coupling agents in DMF to form (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid., Step 5: Purification of (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid - The final product is purified by column chromatography using a mixture of DCM and triethylamine as the eluent.
properties
CAS RN |
1415648-20-2 |
|---|---|
Product Name |
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid |
Molecular Formula |
C₁₇H₁₉N₇O₇ |
Molecular Weight |
433.38 |
synonyms |
N-[4-[[[(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)amino]carbonyl]amino]benzoyl]-L-glutamic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



